molecular formula C11H11N3O3S B039886 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole CAS No. 114772-19-9

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole

Cat. No.: B039886
CAS No.: 114772-19-9
M. Wt: 265.29 g/mol
InChI Key: KHWHBHFUZBUCJW-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is an organic compound that belongs to the class of imidazoles This compound is characterized by the presence of a hydroxymethyl group, a nitro-benzyl group, and a mercapto group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the hydroxymethyl, nitro-benzyl, and mercapto groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the hydroxymethyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxymethyl-3-benzyl-2-mercapto-3H-imidazole: Lacks the nitro group, which may result in different chemical and biological properties.

    4-Hydroxymethyl-3-(4-chloro-benzyl)-2-mercapto-3H-imidazole:

Uniqueness

4-Hydroxymethyl-3-(4-nitro-benzyl)-2-mercapto-3H-imidazole is unique due to the presence of the nitro group, which can undergo specific chemical reactions and contribute to its biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(hydroxymethyl)-3-[(4-nitrophenyl)methyl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c15-7-10-5-12-11(18)13(10)6-8-1-3-9(4-2-8)14(16)17/h1-5,15H,6-7H2,(H,12,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWHBHFUZBUCJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=CNC2=S)CO)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432310
Record name 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114772-19-9
Record name 5-(Hydroxymethyl)-1-[(4-nitrophenyl)methyl]-1,3-dihydro-2H-imidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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